2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N3 It is known for its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, and an ethanamine chain
Preparation Methods
The synthesis of 2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrimidine ring.
Attachment of the ethanamine chain: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is obtained by reacting the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.
Chemical Reactions Analysis
2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the pyrimidine ring or the ethanamine chain.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-(2-cyclopropylpyrimidin-5-yl)ethan-1-amine: This compound lacks the dihydrochloride salt form and may have different solubility and stability properties.
2-(2-cyclopropylpyrimidin-5-yl)ethan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.
2-(2-cyclopropylpyrimidin-5-yl)ethan-1-thiol: This compound contains a thiol group, which can participate in different types of chemical reactions compared to the amine group.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt, which can influence its chemical and physical properties, as well as its applications in various fields.
Properties
CAS No. |
2648941-02-8 |
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Molecular Formula |
C9H15Cl2N3 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
2-(2-cyclopropylpyrimidin-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-4-3-7-5-11-9(12-6-7)8-1-2-8;;/h5-6,8H,1-4,10H2;2*1H |
InChI Key |
KWVKBBNWWJWHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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